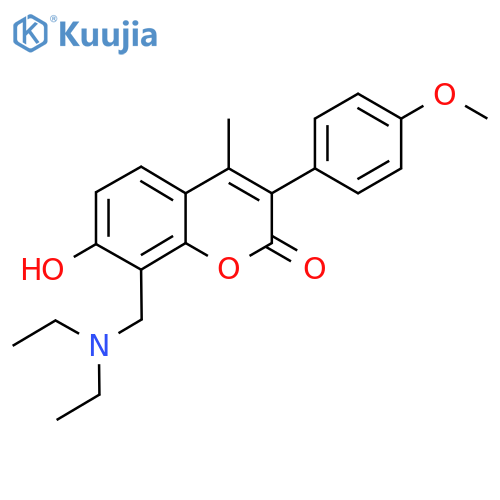Cas no 869081-06-1 (8-(diethylamino)methyl-7-hydroxy-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one)

8-(diethylamino)methyl-7-hydroxy-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one 化学的及び物理的性質
名前と識別子
-
- 8-(diethylamino)methyl-7-hydroxy-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one
- F1862-0677
- 8-((diethylamino)methyl)-7-hydroxy-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one
- 869081-06-1
- 8-[(diethylamino)methyl]-7-hydroxy-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one
- AKOS002049339
- 8-(diethylaminomethyl)-7-hydroxy-3-(4-methoxyphenyl)-4-methylchromen-2-one
-
- インチ: 1S/C22H25NO4/c1-5-23(6-2)13-18-19(24)12-11-17-14(3)20(22(25)27-21(17)18)15-7-9-16(26-4)10-8-15/h7-12,24H,5-6,13H2,1-4H3
- InChIKey: JJDSKKOCPDXUKH-UHFFFAOYSA-N
- ほほえんだ: O1C(C(C2C=CC(=CC=2)OC)=C(C)C2=CC=C(C(=C12)CN(CC)CC)O)=O
計算された属性
- せいみつぶんしりょう: 367.17835828g/mol
- どういたいしつりょう: 367.17835828g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 27
- 回転可能化学結合数: 6
- 複雑さ: 549
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 59Ų
8-(diethylamino)methyl-7-hydroxy-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1862-0677-75mg |
8-[(diethylamino)methyl]-7-hydroxy-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one |
869081-06-1 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
| Life Chemicals | F1862-0677-10mg |
8-[(diethylamino)methyl]-7-hydroxy-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one |
869081-06-1 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1862-0677-3mg |
8-[(diethylamino)methyl]-7-hydroxy-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one |
869081-06-1 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1862-0677-40mg |
8-[(diethylamino)methyl]-7-hydroxy-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one |
869081-06-1 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
| Life Chemicals | F1862-0677-50mg |
8-[(diethylamino)methyl]-7-hydroxy-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one |
869081-06-1 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
| Life Chemicals | F1862-0677-15mg |
8-[(diethylamino)methyl]-7-hydroxy-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one |
869081-06-1 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
| Life Chemicals | F1862-0677-20mg |
8-[(diethylamino)methyl]-7-hydroxy-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one |
869081-06-1 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
| Life Chemicals | F1862-0677-5μmol |
8-[(diethylamino)methyl]-7-hydroxy-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one |
869081-06-1 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1862-0677-2mg |
8-[(diethylamino)methyl]-7-hydroxy-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one |
869081-06-1 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1862-0677-10μmol |
8-[(diethylamino)methyl]-7-hydroxy-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one |
869081-06-1 | 90%+ | 10μl |
$69.0 | 2023-05-17 |
8-(diethylamino)methyl-7-hydroxy-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one 関連文献
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
-
Wei Chen Nanoscale, 2015,7, 6957-6990
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
-
Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
-
Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
8-(diethylamino)methyl-7-hydroxy-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-oneに関する追加情報
Professional Introduction to Compound with CAS No. 869081-06-1 and Product Name: 8-(diethylamino)methyl-7-hydroxy-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one
The compound identified by the CAS number 869081-06-1 and the product name 8-(diethylamino)methyl-7-hydroxy-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one represents a significant area of interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, belonging to the chromenone class, exhibits a unique structural framework that has garnered attention for its potential biological activities and mechanistic insights. The presence of multiple functional groups, including hydroxyl, methoxy, and diethylamino substituents, contributes to its complex reactivity and interaction profiles with biological targets.
Recent advancements in computational chemistry and molecular modeling have enabled a deeper understanding of the interactions between this compound and various biological receptors. Studies have highlighted the importance of the 7-hydroxy and 4-methoxyphenyl moieties in modulating the pharmacokinetic properties of the molecule. These groups not only influence solubility and metabolic stability but also play a crucial role in binding affinity to target proteins. The diethylamino substituent at the C8 position introduces basicity, which can be exploited for interactions with acidic or negatively charged residues in enzymes and receptors.
In vitro studies have begun to unravel the pharmacological potential of this compound. Initial screening assays have shown promising activity against certain enzymatic targets, particularly those involved in inflammatory pathways. The 3-(4-methoxyphenyl) part of the structure appears to contribute to selective binding, reducing off-target effects. This is a critical consideration in drug development, where specificity is paramount to ensure therapeutic efficacy while minimizing side effects.
The chromenone core itself is well-documented for its diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. The specific arrangement of substituents in 8-(diethylamino)methyl-7-hydroxy-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one may fine-tune these effects, making it a valuable candidate for further investigation. Researchers are particularly interested in how the hydroxyl group at position 7 influences redox balance, potentially making this compound useful in contexts where oxidative stress is a contributing factor.
From a synthetic chemistry perspective, the synthesis of this compound presents interesting challenges due to its complex architecture. The chromenone ring system requires precise functionalization at multiple positions. Recent methodologies involving transition-metal-catalyzed cross-coupling reactions have provided efficient routes to construct such heterocyclic frameworks. These advances not only facilitate access to this specific compound but also offer tools for generating libraries of related molecules for high-throughput screening.
One of the most exciting areas of research involves exploring the potential of this compound as a lead for drug discovery. Its structural features suggest it could interact with targets involved in neurological disorders or cancer biology. For instance, the basic nitrogen atom from the diethylamino group might engage with acidic pockets in protein kinases or other signaling molecules. Further structural modifications could enhance binding affinity or alter selectivity profiles, paving the way for tailored therapeutic agents.
The role of natural product-inspired scaffolds cannot be overstated in modern drug development. Many successful drugs on the market are derivatives of compounds found in nature. The chromenone scaffold is no exception, with numerous natural analogs exhibiting bioactivity. By synthesizing and modifying compounds like 8-(diethylamino)methyl-7-hydroxy-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one, chemists can harness these natural templates while introducing enhancements through chemical innovation.
In conclusion, this compound represents a compelling subject for further research due to its unique structural features and potential biological activities. The combination of computational modeling, synthetic chemistry advancements, and pharmacological exploration provides a robust framework for understanding its properties and applications. As research continues, it is likely that new insights into its mechanism of action will emerge, guiding efforts toward developing novel therapeutic interventions.
869081-06-1 (8-(diethylamino)methyl-7-hydroxy-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one) 関連製品
- 1805116-29-3(2-Methoxy-6-nitro-4-(trifluoromethoxy)pyridine-3-methanol)
- 2137727-55-8(Pentanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-4-methyl-, chloromethyl ester)
- 2090528-82-6(1H-Pyrido[3,4-e]-1,4-diazepine, 2,3,4,5-tetrahydro-1-(1-methylethyl)-)
- 1262019-71-5(4-Iodo-2-(trifluoromethyl)cinnamic acid)
- 2167610-37-7(1-(4-bromo-1-methyl-1H-pyrazol-5-yl)methylcyclopropane-1-carbaldehyde)
- 2137556-14-8(1-(5-methyl-1,3-thiazol-2-yl)methyl-1H-pyrazol-4-amine)
- 1710302-47-8(5-(3-Bromo-phenyl)-2-methyl-2H-pyrazole-3,4-diamine)
- 701245-42-3(N-{4-oxo-4H,5H,6H,7H,8H-1,3thiazolo5,4-cazepin-2-yl}benzamide)
- 1533740-15-6(2-(5-methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol)
- 1806852-90-3(5-(Aminomethyl)-4-cyano-2-(difluoromethyl)-3-(trifluoromethyl)pyridine)



